molecular formula C5H14N2O2 B14673674 1,7-Dihydroxy-3,5-diazaheptane CAS No. 40717-21-3

1,7-Dihydroxy-3,5-diazaheptane

Cat. No.: B14673674
CAS No.: 40717-21-3
M. Wt: 134.18 g/mol
InChI Key: XZJUASXMYAARPY-UHFFFAOYSA-N
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Description

1,7-Dihydroxy-3,5-diazaheptane is an organic compound that features two hydroxyl groups and two nitrogen atoms within a seven-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dihydroxy-3,5-diazaheptane can be achieved through several methods. One common approach involves the reaction of 1,7-dibromoheptane with hydroxylamine under basic conditions to form the corresponding diazaheptane derivative. This intermediate is then subjected to hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydroxy-3,5-diazaheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Dihydroxy-3,5-diazaheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-dihydroxy-3,5-diazaheptane involves its ability to chelate metal ions through its hydroxyl and nitrogen groups. This chelation process can disrupt metal-dependent biological processes, making it useful in various applications, including metal ion removal and therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

40717-21-3

Molecular Formula

C5H14N2O2

Molecular Weight

134.18 g/mol

IUPAC Name

2-[(2-hydroxyethylamino)methylamino]ethanol

InChI

InChI=1S/C5H14N2O2/c8-3-1-6-5-7-2-4-9/h6-9H,1-5H2

InChI Key

XZJUASXMYAARPY-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCNCCO

Origin of Product

United States

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